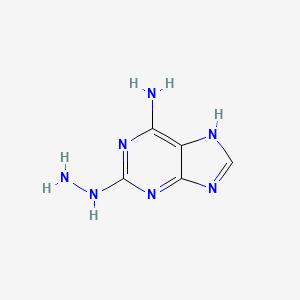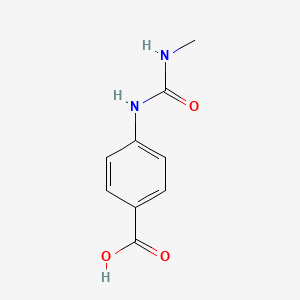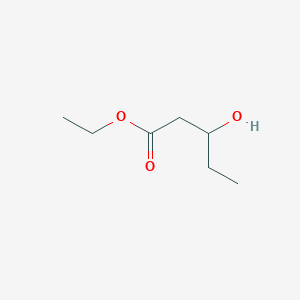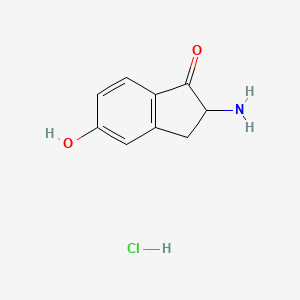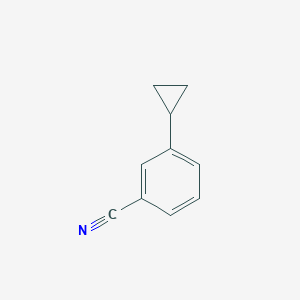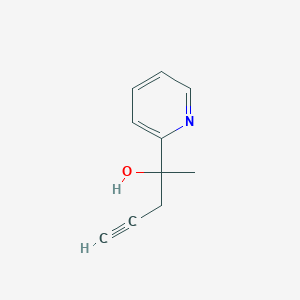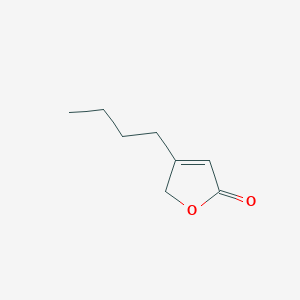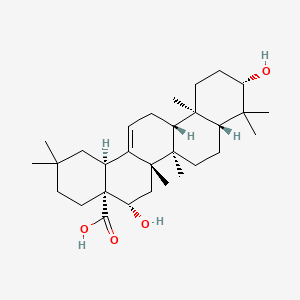
Cochalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cochalic acid is a pentacyclic triterpenoid that is oleanane which has been substituted by hydroxy groups at the 3β and 16β positions, dehydrogenated to introduce a double bond at the 12-13 position, and in which the methyl substituent at position 17 has undergone oxidation to give the corresponding carboxylic acid . It is found in the cactus Myrtillocactus cochal .
Molecular Structure Analysis
This compound is a pentacyclic triterpenoid. It has hydroxy groups at the 3β and 16β positions, a double bond at the 12-13 position, and a carboxylic acid group at position 17 .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular formula of C30H48O4 . Further physical and chemical properties are not well-documented in the literature .Aplicaciones Científicas De Investigación
Nanotechnology Applications
Co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology, incorporating compounds like cochalic acid, has seen significant advancements. Approved by the US FDA, this technology is utilized in drug delivery, diagnostics, and various clinical and basic science research applications. These include areas like cardiovascular disease, cancer, vaccine development, and tissue engineering. The article by Lü et al. (2009) highlights recent successes in applying PLGA-based nanotechnologies, focusing on mechanisms, diagnosis, and treatment effects of PLGA preparations and devices (Lü et al., 2009).
Agricultural Applications
Research by Nielsen et al. (2010) explored the isolation and characterization of plant constituents for insect resistance, focusing on the insect-resistant crucifer Barbarea vulgaris. They identified compounds including 3-O-cellobiosyl-cochalic acid, which have implications for understanding insect-host plant interactions, breeding resistant plant varieties, and developing natural insecticides for sustainable agriculture and food production (Nielsen et al., 2010).
Medical and Biomedical Research
Research in the medical field includes the study of corosolic acid (a derivative of this compound) and its effects on postchallenge plasma glucose levels. Fukushima et al. (2006) conducted a study showing that corosolic acid has a lowering effect on postchallenge plasma glucose levels in humans, providing insights into its potential therapeutic applications in diabetes management (Fukushima et al., 2006).
Environmental Science
In environmental science, the study of ocean acidification, a result of increased CO2 levels in the ocean, is significant. Cornwall and Hurd (2016) discussed the challenges in experimental design in ocean acidification research and provided guidelines for conducting laboratory experiments that accurately detect biological responses to acidification (Cornwall & Hurd, 2016).
Biofuel Research
The use of acid and enzyme hydrolysis to convert pretreated lignocellulosic materials into glucose for ethanol production is another area of research. El-Zawawy et al. (2011) investigated the production of glucose from agricultural residues like rice straw and banana plant waste, exploring their potential for ethanol production, a sustainable biofuel (El-Zawawy et al., 2011).
Propiedades
Número CAS |
545-88-0 |
|---|---|
Fórmula molecular |
C30H48O4 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(4aR,5S,6aR,6aS,6bR,10S,12aR,14bR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23+,27+,28-,29-,30-/m1/s1 |
Clave InChI |
YKOPWPOFWMYZJZ-GHQYYBFDSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C |
SMILES canónico |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



